molecular formula C10H9ClN2S B13758232 N-Allyl-6-chlorobenzo[d]thiazol-2-amine

N-Allyl-6-chlorobenzo[d]thiazol-2-amine

Cat. No.: B13758232
M. Wt: 224.71 g/mol
InChI Key: DLZPAAKLQYIJTF-UHFFFAOYSA-N
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Description

N-Allyl-6-chlorobenzo[d]thiazol-2-amine is a substituted benzothiazole derivative featuring a chlorine atom at the 6-position of the benzothiazole ring and an allyl group attached to the exocyclic amine (N-allyl substitution). The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The chlorine substituent at position 6 likely enhances electronic effects and steric interactions, while the allyl group may influence molecular flexibility, lipophilicity, and metabolic stability.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

6-chloro-N-prop-2-enyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-2-5-12-10-13-8-4-3-7(11)6-9(8)14-10/h2-4,6H,1,5H2,(H,12,13)

InChI Key

DLZPAAKLQYIJTF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-6-chlorobenzo[d]thiazol-2-amine typically involves the reaction of 6-chlorobenzo[d]thiazol-2-amine with an allylating agent under suitable conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions may be tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-6-chlorobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the allyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dechlorinated products or modified allyl derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Allyl-6-chlorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Halo-Substituted Derivatives

  • 6-Bromobenzo[d]thiazol-2-amine (Compound 2): Exhibited potent urease inhibition (95 ± 0.005% at 50 μg/mL, IC₅₀ = 28.4 μg/mL) and moderate nitric oxide (NO) scavenging (48 ± 0.0007% at 50 μg/mL) .
  • 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine (3b): Demonstrated weaker NO scavenging (34 ± 0.005% at 50 μg/mL, IC₅₀ = 75 μg/mL), suggesting halogen positioning impacts activity .

N-Substituted Derivatives

  • N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4): Showed enhanced NO scavenging (92 ± 0.002% at 100 μg/mL) compared to non-acylated analogs, highlighting the role of N-functionalization .
  • N,N-Bis((2-chlorothiazole-5-yl)methyl)-6-methylbenzo[d]thiazol-2-amine : Synthesized via alkylation of the amine group, demonstrating the feasibility of introducing bulky substituents for tailored bioactivity .

6-Aryl-Substituted Derivatives

  • 6-p-Tolylbenzo[d]thiazol-2-amine (3a): Outstanding dual activity with 90.49 ± 0.002% urease inhibition (IC₅₀ = 27.27 μg/mL) and 67 ± 0.009% NO scavenging at 50 μg/mL .
  • 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) : Similar potency to 3a, indicating electron-donating groups (e.g., methoxy) enhance activity .

Structural and Functional Comparison Table

Compound Name 6-Position Substituent N-Substituent Urease Inhibition (% at 50 μg/mL) NO Scavenging (% at 50 μg/mL) IC₅₀ (μg/mL) References
N-Allyl-6-chlorobenzo[d]thiazol-2-amine Cl Allyl Not reported Not reported Not reported
6-Bromobenzo[d]thiazol-2-amine (2) Br H 95 ± 0.005 48 ± 0.0007 28.4
6-p-Tolylbenzo[d]thiazol-2-amine (3a) p-Tolyl H 90.49 ± 0.002 67 ± 0.009 27.27
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) 4-Methoxyphenyl H 86.24 ± 0.001 67 ± 0.002 28.57
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) Br Acetyl Not reported 54 ± 0.002 46.5
6-(4-Chlorophenyl)benzo[d]thiazol-2-amine (3b) 4-Chlorophenyl H Not reported 34 ± 0.005 75

Key Research Findings

Substituent Position and Electronic Effects :

  • Chlorine at the 6-position (as in this compound) may enhance electrophilicity and binding affinity to enzyme active sites, analogous to bromine in Compound 2 .
  • Aryl groups at position 6 (e.g., 3a, 3c) improve activity due to π-π interactions and hydrophobic effects .

N-Substitution Impact: Acylated amines (e.g., Compound 4) show reduced urease inhibition but retained NO scavenging, suggesting steric hindrance from bulkier groups may limit enzyme access . The allyl group in the target compound could balance lipophilicity and metabolic stability, though experimental validation is needed.

Synthetic Strategies: Suzuki cross-coupling (e.g., for 3a–3e) and thiourea cyclization (e.g., ) are common methods for benzothiazole synthesis . N-Allylation could employ nucleophilic substitution or Mitsunobu reactions, as seen in related compounds .

Biological Activity

N-Allyl-6-chlorobenzo[d]thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:

C10H10ClN2S\text{C}_{10}\text{H}_{10}\text{ClN}_2\text{S}

This compound features a chlorobenzothiazole core, which is crucial for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, compounds containing a 2-amino-thiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated selective nanomolar inhibitory activity against breast, lung, and colon cancer cells .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
8aK562 (Leukemia)0.78Induction of apoptosis, G0/G1 arrest
8bA2780 (Ovarian)0.95Caspase activation
This compoundMCF7 (Breast)TBDTBD

2. Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSATBD
5cEnterococcus faecalisTBD

3. Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have been evaluated for their AChE inhibitory activity, with some showing promising results .

Table 3: AChE Inhibition Data

CompoundIC50 (µM)Binding Affinity (kcal/mol)
3i2.7TBD
N-Allyl...TBDTBD

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the benzothiazole structure significantly affect biological activity. For instance, substituents at the 6-position of the benzothiazole ring enhance anticancer activity and selectivity against certain cell lines .

Case Studies

  • In Vitro Studies : In a study evaluating various benzothiazole derivatives, this compound was subjected to cytotoxicity assays against HepG2 cells using the Cell Counting Kit 8 method. Preliminary results indicated low cytotoxicity at concentrations above 100 µM .
  • Mechanistic Insights : Further investigations into the mechanism revealed that compounds like this compound may induce apoptosis through caspase activation pathways and cell cycle arrest .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Allyl-6-chlorobenzo[d]thiazol-2-amine?

The synthesis typically involves two key steps:

Formation of the benzo[d]thiazol-2-amine core : React 6-chloro-substituted aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrolysis and recrystallization (yields ~75–77%) .

Allylation : Introduce the allyl group via nucleophilic substitution or coupling reactions. For example, allyl bromide can react with the amine group under basic conditions (e.g., NaH or K₂CO₃ in dry DMF) .
Key optimization : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MeSO₃H) improves reaction efficiency and reduces byproducts .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • Allyl protons (δ 4.15–5.20 ppm, multiplet) .
  • Aromatic protons (δ 7.20–8.12 ppm, varying coupling patterns) .
    • ¹³C NMR : Confirm the presence of the thiazole C2 carbon (δ ~166 ppm) and allyl carbons (δ ~117–137 ppm) .
  • IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-S/C-N vibrations (740–1246 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₀H₁₀ClN₂S: 241.03 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Antimicrobial Agents : Evaluate in vitro activity against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution assays (MIC values typically 2–32 µg/mL) .
  • Enzyme Inhibition : Assess inhibition of pteridine reductase-1 (PTR1) for trypanosomatid infections (IC₅₀ ~1–10 µM) via fluorescence-based assays .
  • Corrosion Inhibition : Study adsorption on metal surfaces in acidic media using electrochemical impedance spectroscopy (EIS) and quantum chemical calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective allylation of 6-chlorobenzo[d]thiazol-2-amine?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve allyl bromide reactivity in biphasic systems .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
    Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and quantify yield differences using HPLC .

Q. How to resolve contradictions in reported melting points or spectral data for this compound?

  • Recrystallization Solvents : Ethanol vs. chloroform can yield polymorphs with varying melting points (e.g., 192–194°C vs. 173–177°C) .
  • Dynamic NMR : Detect rotational barriers in the allyl group that cause signal splitting (e.g., coalescence temperature studies) .
  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure .

Q. How do electronic effects of substituents influence the reactivity of this compound?

  • Electron-Withdrawing Groups (Cl, CF₃) : Increase electrophilicity at the thiazole C2 position, enhancing nucleophilic aromatic substitution (e.g., with Grignard reagents) .
  • Electron-Donating Groups (Me, OMe) : Stabilize intermediates in Michael addition reactions, improving cyclization efficiency .
    Computational Support : Density functional theory (DFT) at the B3LYP/6-311G** level predicts Fukui indices to identify reactive sites .

Q. What strategies are effective in designing derivatives for enhanced biological activity?

  • Structure-Activity Relationship (SAR) :
    • Allyl Chain Modification : Replace with propargyl or cyclopropyl groups to improve metabolic stability .
    • Heterocycle Fusion : Synthesize fused imidazo[2,1-b]thiazole derivatives via intramolecular cyclization (yields ~60–70%) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to align critical H-bond acceptors (thiazole N) and hydrophobic groups (chlorophenyl) .

Q. How can quantum chemical methods predict the corrosion inhibition mechanism of this compound?

  • DFT Calculations :
    • Compute molecular descriptors (e.g., EHOMO, ELUMO) to assess electron-donating capacity .
    • Simulate adsorption on Fe(110) surfaces using Materials Studio to determine binding energies (~−150 kcal/mol) .
  • Molecular Dynamics (MD) : Model inhibitor interaction with aqueous HCl solutions to evaluate diffusion coefficients .

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